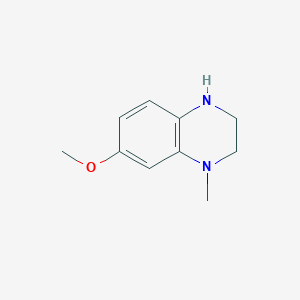
1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline and related compounds involves several steps, including reductive alkylation, cyclization, and halogenation processes. For instance, compound synthesis techniques have been developed to create novel classes of tubulin-binding tumor-vascular disrupting agents, indicating a promising direction for anticancer research (Cui et al., 2017). Similarly, methods for the synthesis of methoxylated tetrahydroisoquinolinium derivatives have been explored, showing potential for targeting specific biological channels (Graulich et al., 2006).
Molecular Structure Analysis
Tautomerism plays a significant role in the structural characterization of compounds similar to this compound. Studies have shown that these compounds can exist in multiple tautomeric forms, affecting their molecular behavior and interactions (Chapman, 1966).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including halogenations and photoredox transformations. These reactions can lead to the formation of novel compounds with unique properties, such as those seen in the transformation of renieramycin M into renieramycins T and S, showcasing the compound's versatility in synthetic organic chemistry (Yokoya et al., 2023).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its application in various fields. Studies on related compounds have shown a suitable balance between aqueous solubility and lipophilicity, indicating their potential utility in medicinal chemistry (Cui et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, tautomerism, and the ability to undergo specific reactions, define the applicability of this compound in various research and development areas. The compound's reactivity with different chemical agents and its transformation capabilities highlight its potential for creating novel therapeutic agents and materials (Yokoya et al., 2023).
Wissenschaftliche Forschungsanwendungen
Tautomerism Studies
1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline and its derivatives have been studied for their tautomeric properties. For example, the compound previously formulated as ethyl 1,2-dihydro-2-oxoquinoxalin-3-ylacetate was found to have an isomeric structure in the solid state, and its 1-methyl derivative exhibited tautomerism in solution, as indicated by nuclear magnetic resonance studies (Chapman, 1966).
Synthesis and Derivatives
Research has focused on the synthesis of various derivatives of this compound for different applications. For instance, the synthesis of petaline involved the methylation of a related tetrahydro-8-hydroxy-7-methoxy compound, demonstrating the compound's relevance in synthetic chemistry (Kametani et al., 1971).
Potential Antidepressant Applications
A study explored the antidepressant-like effect of a molecule related to this compound, showing its potential in treating resistant depression. This study highlighted the involvement of the L-arginine–nitric oxide–cyclic guanosine monophosphate pathway in its antidepressant-like action (Dhir & Kulkarni, 2011).
Photophysical Properties and Antimicrobial Activity
Novel colorants derived from this compound have been synthesized, showing interesting photophysical properties and potential antimicrobial activity. These colorants displayed fluorescence and were stable up to 310°C, indicating their potential in various applications (Jarag et al., 2012).
Anticancer Potential
There has been significant research into the anticancer properties of compounds related to this compound. For example, a study found that certain derivatives inhibited tumor growth in mice and demonstrated high antiproliferative activity in human tumor cell lines (Cui et al., 2017).
Antibacterial Applications
The antibacterial activity of 1-methyl-7-methoxy-beta-carboline, a related compound, and its analogues were studied, showing effectiveness against various gram-positive and gram-negative bacteria (Saify et al., 2005).
Wirkmechanismus
Target of Action
Its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq), has been shown to have a broad spectrum of action in the brain .
Mode of Action
1metiq, a related compound, has been shown to have neuroprotective properties and the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It is suggested that MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .
Biochemical Pathways
1metiq has been shown to affect dopamine metabolism .
Result of Action
1metiq has been shown to have neuroprotective properties and the ability to antagonize the behavioral syndrome produced by well-known neurotoxins .
Biochemische Analyse
Biochemical Properties
1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the activity of both monoamine oxidase A and B enzymes . This interaction suggests that this compound may play a role in modulating neurotransmitter levels in the brain .
Cellular Effects
In terms of cellular effects, this compound has been found to exhibit neuroprotective properties . It is suggested to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit the activity of monoamine oxidase enzymes, which could lead to increased levels of neurotransmitters in the brain .
Temporal Effects in Laboratory Settings
It has been suggested that it exhibits neuroprotective properties , indicating potential long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, it has been shown to produce an antidepressant-like effect similar to the effect of imipramine following systemic administration in rats .
Metabolic Pathways
Its ability to inhibit monoamine oxidase enzymes suggests that it may be involved in the metabolism of neurotransmitters .
Transport and Distribution
Its interactions with various enzymes and proteins suggest that it may be transported and distributed via these molecules .
Subcellular Localization
Given its interactions with various enzymes and proteins, it may be localized to specific compartments or organelles within the cell .
Eigenschaften
IUPAC Name |
6-methoxy-4-methyl-2,3-dihydro-1H-quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-6-5-11-9-4-3-8(13-2)7-10(9)12/h3-4,7,11H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTVSHRBUWFHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
912284-85-6 |
Source


|
| Record name | 7-methoxy-1-methyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzo[d]thiazol-2-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2492963.png)
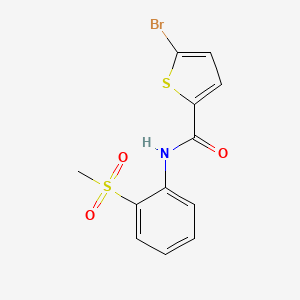
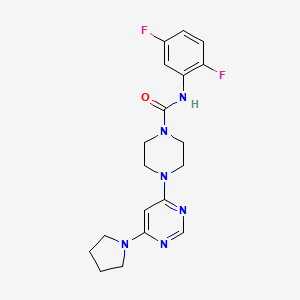

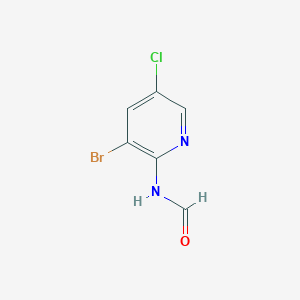
![4-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2492972.png)
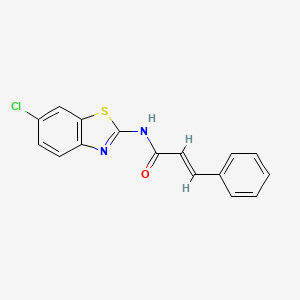
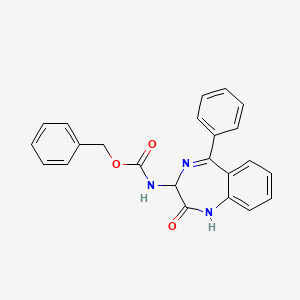


![7-tert-butyl-3-(5-methoxy-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2492979.png)
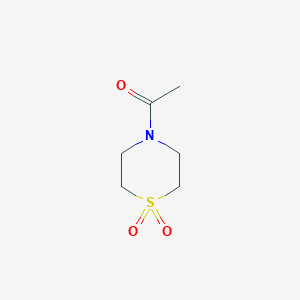
![Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B2492984.png)
![Ethyl 2-[[2-(3-chloroquinoxalin-2-yl)-2-cyanoacetyl]amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2492985.png)